molecular formula C18H18N6O2 B2620763 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-28-5

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one

Cat. No.: B2620763
CAS No.: 440332-28-5
M. Wt: 350.382
InChI Key: VABOYDZXNJNPCY-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a piperazine ring, which is further substituted with a pyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, followed by the introduction of the piperazine and pyridine substituents. Key steps may include:

    Formation of Benzotriazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.

    Substitution with Piperazine: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine ring, which can be accomplished through palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one: This compound shares a similar core structure but features a quinazolinone ring instead of a benzotriazinone ring.

    3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one: Another related compound with a quinazolinone core.

Uniqueness

The uniqueness of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one lies in its benzotriazinone core, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-17(13-24-18(26)14-5-1-2-6-15(14)20-21-24)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABOYDZXNJNPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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